YM-358 potassium hydrate
Description
YM-358 potassium hydrate (CAS: 161800-08-4) is an orally active, long-acting angiotensin I receptor antagonist, primarily used in cardiovascular research to modulate blood pressure and renal function . Its molecular formula is C22H24KN8O, with a molecular weight of 455.587 . The compound is available in powder form (25 mg, 50 mg, and 100 mg) and requires storage at -20°C for long-term stability, while solvent formulations must be kept at -80°C . Key suppliers include TargetMol and Shanghai Yuduo Biological, emphasizing its use in preclinical studies .
Properties
CAS No. |
161800-08-4 |
|---|---|
Molecular Formula |
C22H23KN8O |
Molecular Weight |
454.5793 |
IUPAC Name |
potassium 5-(4'-((2,7-diethyl-5H-pyrazolo[1,5-b][1,2,4]triazol-5-yl)methyl)-[1,1'-biphenyl]-2-yl)tetrazol-2-ide hydrate |
InChI |
InChI=1S/C22H21N8.K.H2O/c1-3-16-14-29(30-22(16)23-20(4-2)26-30)13-15-9-11-17(12-10-15)18-7-5-6-8-19(18)21-24-27-28-25-21;;/h5-12,14H,3-4,13H2,1-2H3;;1H2/q-1;+1; |
InChI Key |
OVKAVHGXKQGOMJ-UHFFFAOYSA-N |
SMILES |
CCC1=CN(CC2=CC=C(C3=CC=CC=C3C4=NN([K])N=N4)C=C2)N5N=C(CC)N=C51.[H]O[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YM-358 potassium hydrate; YM-358; YM 358; YM358. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
A. BpV(pic) Potassium Hydrate (CAS: 148556-27-8)
- Molecular Formula: C6H8K2NO9V32
- Molecular Weight : 469.15
- Application : A vanadium-based phosphatase inhibitor used in diabetes and cancer research.
- Storage : Powder stored at -20°C , solvent at -80°C .
| Property | This compound | BpV(pic) Potassium Hydrate |
|---|---|---|
| Target | Angiotensin I Receptor | Phosphatase Enzymes |
| Oral Activity | Yes | Limited data |
| Stability (Powder) | 3 years at -20°C | 3 years at -20°C |
| Solvent Stability | 1 year at -80°C | 6 months at -80°C |
B. Potassium Metaborate Hydrate (CAS: 16481-66-6)
| Property | This compound | Potassium Metaborate Hydrate |
|---|---|---|
| Pharmacological Use | Cardiovascular Research | Industrial/Laboratory Use |
| Bioavailability | High (oral) | Not applicable |
| Safety Profile | Low toxicity | Skin/eye irritant |
Pharmacokinetic and Physicochemical Properties
A. Solubility and Bioavailability
B. CYP Enzyme Interactions
Research and Development Insights
YM-358’s persistence as an angiotensin antagonist distinguishes it from short-acting inhibitors. Its stability profile (-20°C for 3 years) surpasses BpV(pic) potassium hydrate , which degrades faster in solution . Additionally, YM-358’s molecular design avoids common pitfalls like CYP inhibition or poor BBB permeability, observed in structurally unrelated compounds (e.g., CAS 936630-57-8 , Log S = -0.56) .
Q & A
Basic Research Questions
Q. What analytical methods are recommended to confirm the identity and purity of YM-358 potassium hydrate in experimental settings?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) with a photodiode array detector to assess purity (>95%), and elemental analysis (CHNS/O) to validate stoichiometry. For potassium quantification, employ inductively coupled plasma mass spectrometry (ICP-MS) or flame photometry .
Q. How should this compound be stored to maintain stability in long-term pharmacological studies?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydration/degradation. For aqueous solutions, prepare fresh batches using deionized water (resistivity >18 MΩ·cm) and store at -80°C for ≤1 month. Validate stability via periodic HPLC analysis .
Q. What in vitro assays are suitable for preliminary evaluation of YM-358's angiotensin I receptor antagonism?
- Methodological Answer : Use radioligand binding assays (e.g., ³H-labeled angiotensin II displacement) on HEK-293 cells transfected with human AT1 receptors. Pair with functional assays (e.g., IP3 accumulation or calcium flux measurements) to confirm antagonistic activity. Include losartan as a positive control .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species (e.g., rat vs. primate models)?
- Methodological Answer : Conduct interspecies comparative studies under standardized conditions (dose, administration route, sampling intervals). Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 isoforms). Validate findings with mass spectrometry imaging (MSI) to track tissue-specific distribution .
Q. What experimental designs mitigate batch-to-batch variability in YM-358's dissolution profile during formulation studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Material Attributes (CMAs) : Particle size distribution (laser diffraction), crystallinity (XRD).
- Critical Process Parameters (CPPs) : Lyophilization ramp rate, excipient ratios (e.g., mannitol as a cryoprotectant).
Use a factorial design (e.g., 2³) to optimize parameters and validate via dissolution testing (USP Apparatus II, 50 rpm, pH 6.8 buffer) .
Q. What advanced techniques elucidate YM-358's interaction dynamics with membrane-bound receptors in real time?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) using lipid bilayer-embedded AT1 receptors. Complement with cryo-electron microscopy (cryo-EM) to resolve receptor-ligand conformations at near-atomic resolution. Validate computational docking predictions (e.g., AutoDock Vina) with mutagenesis studies .
Q. How can researchers address discrepancies in YM-358's reported thermal stability under aqueous vs. non-aqueous conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to characterize dehydration phases. Compare hydrate stability in D2O (via ²H NMR) and organic solvents (e.g., DMSO-d6). Use molecular dynamics (MD) simulations to model water-lattice interactions .
Methodological Best Practices
- Data Reproducibility : Document all synthesis steps (e.g., solvent ratios, drying temperatures) per FAIR principles. Use ICH Q2(R1)-validated analytical methods .
- Contradiction Analysis : Apply Bland-Altman plots or Deming regression for inter-laboratory data harmonization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
